phenyl N-benzylcarbamate
Overview
Description
Phenyl N-benzylcarbamate is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Chromatographic Applications
Phenyl N-benzylcarbamate derivatives, such as those studied in cellulose and amylose, have shown significant capabilities in optical resolution when used as chiral stationary phases in high-performance liquid chromatography. This application is crucial for the separation of racemates, especially in pharmaceuticals and chemical research (Kaida & Okamoto, 1993).
2. Agricultural Research
Research on N-phenyl carbamate herbicides, which include derivatives like isopropyl-N-phenyl carbamate, has been significant in understanding their effects on plant cells, particularly in relation to their anti-mitotic activity. This knowledge is vital for developing effective and safer herbicides in agriculture (Yemets et al., 2003).
3. Drug Development
Phenyl carbamate esters have been evaluated as prodrug forms, aiming to protect phenolic drugs against first-pass metabolism. This application is crucial in enhancing the bioavailability of drugs following oral administration, which is a significant challenge in pharmaceutical development (Thomsen & Bundgaard, 1993).
4. Mass Spectrometry
In mass spectrometry, the study of deprotonated benzyl N-phenylcarbamates has provided insights into ion-neutral complex-mediated competitive proton and hydride transfer reactions. This research is fundamental for understanding fragmentation processes in mass spectrometry, which has broad applications in analytical chemistry (Yao et al., 2015).
5. Enzyme Inhibition Studies
Benzyl oxazolecarbamate analogues have been studied for their inhibitory effects on aldose reductases, enzymes involved in diabetic complications. Such studies are crucial for the development of new therapeutic agents for managing diabetes-related conditions (Tanimoto et al., 1986).
Safety and Hazards
Mechanism of Action
Target of Action
Phenyl N-benzylcarbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines, particularly in the synthesis of peptides . .
Mode of Action
Carbamates in general can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid or heat .
Biochemical Pathways
Carbamates are known to play a crucial role in the synthesis of peptides .
Result of Action
Carbamates, including this compound, are known to be useful in the synthesis of peptides .
Properties
IUPAC Name |
phenyl N-benzylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXFWNLKXAIQRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944604 | |
Record name | Phenyl hydrogen benzylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22003-17-4 | |
Record name | Carbamic acid, N-(phenylmethyl)-, phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022003174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl hydrogen benzylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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